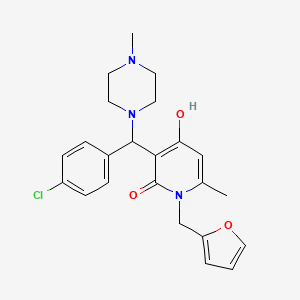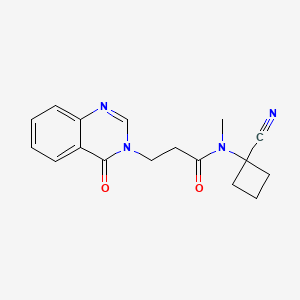
N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CCB" and is known for its ability to modulate the activity of certain enzymes in the body. In
作用機序
The mechanism of action of CCB involves binding to the active site of DPP-4 and FAP, thereby inhibiting their enzymatic activity. This leads to a decrease in the levels of certain cytokines and chemokines, which are involved in inflammation and cancer progression. Additionally, CCB has been shown to modulate the activity of certain immune cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCB are varied and complex. In vitro studies have shown that CCB can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. Additionally, CCB has been shown to modulate the activity of certain immune cells, leading to changes in cytokine and chemokine production. In vivo studies have shown that CCB can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using CCB in lab experiments is its ability to selectively inhibit the activity of certain enzymes, without affecting others. This allows for more precise manipulation of biological pathways and processes. Additionally, CCB has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using CCB in lab experiments is its relatively high cost, which may limit its widespread use.
将来の方向性
There are several future directions for research on CCB. One area of interest is the development of more potent and selective inhibitors of DPP-4 and FAP. Additionally, there is interest in exploring the potential therapeutic applications of CCB in the treatment of inflammatory diseases and cancer. Finally, there is a need for further research into the mechanisms of action of CCB, in order to better understand its effects on biological pathways and processes.
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a chemical compound that has shown promise in scientific research. Its ability to selectively inhibit the activity of certain enzymes, without affecting others, makes it a potentially valuable tool for studying biological pathways and processes. While there are limitations to its use, further research into the potential therapeutic applications of CCB is warranted.
合成法
The synthesis of CCB involves several steps, including the reaction of cyclobutanone with malononitrile to form the corresponding enamine. This intermediate is then reacted with methylamine and 4-oxo-3,4-dihydroquinazoline to form the final product. The synthesis of CCB has been optimized in recent years, allowing for greater yields and purity of the compound.
科学的研究の応用
CCB has been studied extensively for its potential use in scientific research. Specifically, it has been shown to inhibit the activity of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP). These enzymes are involved in a variety of physiological processes, including inflammation and cancer progression. By inhibiting their activity, CCB may have potential therapeutic applications in the treatment of these diseases.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(17(11-18)8-4-9-17)15(22)7-10-21-12-19-14-6-3-2-5-13(14)16(21)23/h2-3,5-6,12H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOCHWLCFXODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCN1C=NC2=CC=CC=C2C1=O)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)
![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)
![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)
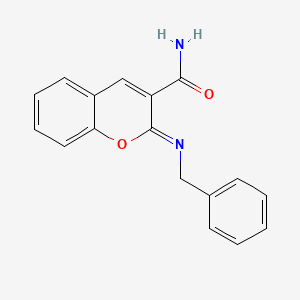
![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)
![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)
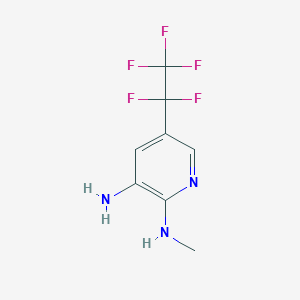
![6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2657720.png)
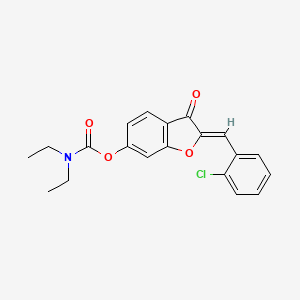
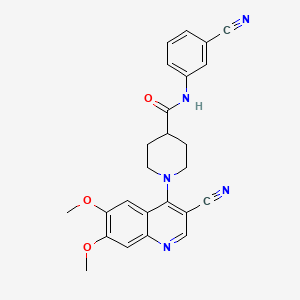
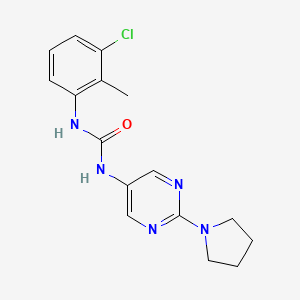
![N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2657724.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2657726.png)
